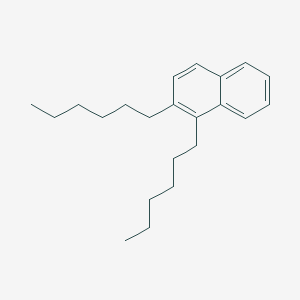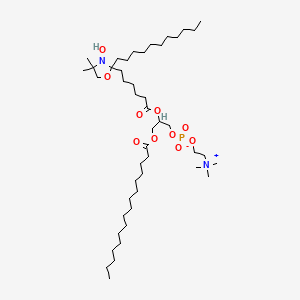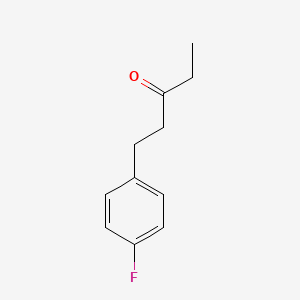![molecular formula C12H11ClN2O3 B14074680 Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate CAS No. 101561-13-1](/img/structure/B14074680.png)
Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate is an organic compound with a complex structure that includes a diazenyl group, a chlorobenzoyl group, and a but-2-enoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate typically involves the reaction of 3-chlorobenzoyl chloride with diazomethane, followed by esterification with but-2-enoic acid. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromomethyl group instead of a diazenyl group.
Methyl 3-(chloromethyl)but-3-enoate: Contains a chloromethyl group instead of a diazenyl group.
Uniqueness
Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the diazenyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
101561-13-1 |
|---|---|
Fórmula molecular |
C12H11ClN2O3 |
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
methyl 3-[(3-chlorobenzoyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C12H11ClN2O3/c1-8(6-11(16)18-2)14-15-12(17)9-4-3-5-10(13)7-9/h3-7H,1-2H3 |
Clave InChI |
LHLLGRRHOIYSJL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OC)N=NC(=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)

![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)

![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)





